2-Methoxy-6-(2-nitroethenyl)phenol

Antioxidant Chemistry Free Radical Scavenging Phenolic Compounds

Procure 2-Methoxy-6-(2-nitroethenyl)phenol (CAS 1986-06-7) for specialized R&D. Its unique ortho-methoxy/ortho-nitrovinyl substitution creates a distinct electronic environment critical for PTP1B negative controls (IC50 >10 µM) and herbicide pK-value studies. Generic phenols fail to replicate this reactivity—ensure your SAR and screening data are reproducible by sourcing this exact scaffold. Ideal for focused β-nitrostyrene libraries and antioxidant contrast studies.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 1986-06-7
Cat. No. B12076846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(2-nitroethenyl)phenol
CAS1986-06-7
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=C[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-6,11H,1H3/b6-5+
InChIKeyVZXBWZSEGHDECZ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(2-nitroethenyl)phenol (CAS 1986-06-7): Key Properties & Procurement Specifications


2-Methoxy-6-(2-nitroethenyl)phenol (CAS 1986-06-7), also known as 2-methoxy-6-[(E)-2-nitroethenyl]phenol, is a substituted phenolic compound (C9H9NO4, MW 195.17 g/mol) featuring a methoxy group ortho to the phenolic hydroxyl and a nitrovinyl moiety ortho to the methoxy group [1][2]. Its LogP is approximately 2.17, with a topological polar surface area (PSA) of 75.3 Ų [3]. This nitrostyrene derivative is primarily utilized as a synthetic intermediate in medicinal chemistry and as a research tool for investigating structure-activity relationships in phenolic antioxidants [4].

2-Methoxy-6-(2-nitroethenyl)phenol: Why Close Analogs Are Not Functional Substitutes


Substituting 2-Methoxy-6-(2-nitroethenyl)phenol with a structurally similar phenol, such as an unsubstituted nitrostyrene or a mono-methoxy phenol, is not scientifically valid due to the compound's unique ortho-substitution pattern. The simultaneous presence of an electron-donating methoxy group and an electron-withdrawing nitrovinyl group creates a specific electronic environment that profoundly influences both its chemical reactivity and biological interactions [1]. For example, research on phenolic antioxidants has demonstrated that ortho-methoxyphenols themselves lack antioxidant activity; however, the introduction of an additional substituent can unlock this property, highlighting the critical role of precise substitution [2]. Furthermore, the herbicidal activity of nitro-substituted phenylphenols is directly correlated with their pK-values, a parameter highly sensitive to substituent identity and position [3]. Therefore, generic substitution risks significant deviations in performance.

2-Methoxy-6-(2-nitroethenyl)phenol: A Guide to Differentiating Quantitative Evidence


Antioxidant Activity: Comparison with ortho-Methoxyphenol (Guaiacol) and Influence of Substituents

In contrast to simple ortho-methoxyphenols, which exhibit no antioxidant activity [1][2], the introduction of an electron-withdrawing nitrovinyl group, as in 2-Methoxy-6-(2-nitroethenyl)phenol, is predicted to significantly alter hydrogen atom transfer (HAT) and single electron transfer (SET) capacities. Class-level inference from structure-activity studies on phenolic antioxidants indicates that electron-withdrawing groups generally reduce antioxidant activity by decreasing electron density on the phenolic hydroxyl [3]. This suggests 2-Methoxy-6-(2-nitroethenyl)phenol will exhibit markedly different, and likely lower, radical scavenging activity compared to ortho-methoxyphenols with electron-donating substituents.

Antioxidant Chemistry Free Radical Scavenging Phenolic Compounds

Herbicidal Activity: Comparison with Other Nitro-Substituted Phenylphenols

2-Methoxy-6-(2-nitroethenyl)phenol belongs to a class of nitro-substituted phenylphenols evaluated for pre-emergence herbicidal activity [1]. While quantitative data for this specific compound is not publicly available, cross-study comparisons with structurally related compounds suggest its potential differentiation. In a systematic study, a nitro-substituted phenylphenol (exact structure undisclosed) exhibited strong herbicidal activity, and this activity was correlated with the compound's pK-value [1][2]. The unique ortho-substitution pattern of 2-Methoxy-6-(2-nitroethenyl)phenol (methoxy and nitrovinyl) is predicted to yield a distinct pK-value, thus differentiating its herbicidal potential from simpler nitro-phenols.

Agrochemicals Herbicide Discovery Structure-Activity Relationship (SAR)

Biological Activity Profile: Weak Protein Tyrosine Phosphatase (PTP) Inhibition Compared to Potent Inhibitors

In biochemical assays, 2-Methoxy-6-(2-nitroethenyl)phenol exhibits very weak inhibitory activity against several human protein tyrosine phosphatases (PTPs), including PTP1B, TCPTP, and SHP2, with IC50 values >10,000,000 nM (10 µM) [1]. This is a direct head-to-head comparison with potent, known PTP1B inhibitors, which typically exhibit IC50 values in the low nanomolar to micromolar range [2]. For example, the investigational drug ertiprotafib has an IC50 of ~100 nM against PTP1B [3]. This large difference clearly establishes 2-Methoxy-6-(2-nitroethenyl)phenol as a weak, non-specific binder in this context.

Medicinal Chemistry Enzyme Inhibition Diabetes Research

Differentiation from Simpler Nitrostyrenes in Antimicrobial Screening

2-Methoxy-6-(2-nitroethenyl)phenol can be differentiated from simpler β-nitrostyrenes in antimicrobial screens. A study on 23 β-nitrostyrene derivatives revealed that antimicrobial activity is highly dependent on the phenolic substitution pattern [1]. While a direct comparison for this specific compound is unavailable, the study established a clear baseline: compounds ranged from monosubstituted phenols to trimethoxy derivatives, with a wide spectrum of activity against bacteria and fungi [1][2]. The unique 2-methoxy-6-nitrovinyl substitution pattern of this compound, not represented in that study, is therefore expected to produce a distinct activity profile, making it a valuable probe for expanding antimicrobial SAR.

Antimicrobial Research β-Nitrostyrene Derivatives Drug Discovery

2-Methoxy-6-(2-nitroethenyl)phenol: Optimal Research & Industrial Use Cases


Medicinal Chemistry: A Negative Control for PTP1B Inhibitor Screening

Use as a negative control in high-throughput screens for PTP1B inhibitors. Its demonstrated weak activity (IC50 > 10 µM) [1] helps define the assay's background signal, ensuring that observed hits are not due to nonspecific interactions with the phenolic scaffold.

Agrochemical Research: A Scaffold for Herbicidal SAR Studies

Employ as a core scaffold in the synthesis and evaluation of novel pre-emergence herbicides. Its unique ortho-substitution pattern allows for systematic exploration of how structural modifications alter pK-value and, consequently, herbicidal potency [2].

Antioxidant Chemistry: A Probe to Investigate Substituent Effects

Use as a comparative tool to study the impact of electron-withdrawing groups on the antioxidant capacity of ortho-methoxyphenols. Its predicted low activity, based on class-level inference [3], makes it a valuable contrast to more active, electron-donating analogs.

Antimicrobial Discovery: Expanding β-Nitrostyrene SAR Libraries

Incorporate into focused libraries of β-nitrostyrenes to probe the structure-activity relationship for antimicrobial activity. Its distinct substitution pattern, absent from prior screens [4], can help identify new chemotypes with enhanced potency or selectivity.

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